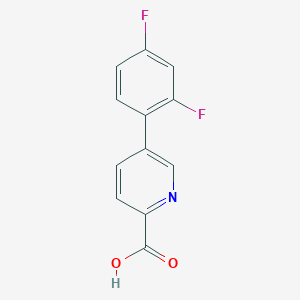
5-(2,4-Difluorophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Difluorophenyl)picolinic acid (5-DFPPA) is an important organic compound used as a building block in various fields, including synthetic organic chemistry, biology, and pharmaceuticals. It is a white crystalline powder with a molecular formula of C8H5F2NO2. 5-DFPPA has been extensively studied due to its unique properties, such as its ability to form strong hydrogen bonds and its wide range of applications.
作用機序
The mechanism of action of 5-(2,4-Difluorophenyl)picolinic acid, 95% is not well understood, but it is thought to involve the formation of strong hydrogen bonds between the molecule and its target molecules. This interaction is believed to be responsible for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(2,4-Difluorophenyl)picolinic acid, 95% is thought to interact with other molecules in the body, such as proteins, enzymes, and receptors, to produce its therapeutic effects.
Biochemical and Physiological Effects
5-(2,4-Difluorophenyl)picolinic acid, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the enzyme acetylcholinesterase, and thus reduce the breakdown of the neurotransmitter acetylcholine in the brain. This could potentially lead to increased levels of acetylcholine, which is associated with improved memory and cognitive function. In addition, 5-(2,4-Difluorophenyl)picolinic acid, 95% has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of serotonin and other neurotransmitters. This could lead to increased levels of serotonin, which is associated with improved mood and reduced anxiety.
実験室実験の利点と制限
5-(2,4-Difluorophenyl)picolinic acid, 95% has a number of advantages and limitations for laboratory experiments. One advantage is its relatively low cost, which makes it an attractive option for use in research studies. In addition, it is relatively stable and has a wide range of applications. However, there are a few limitations to consider. For example, 5-(2,4-Difluorophenyl)picolinic acid, 95% is not water-soluble, which can make it difficult to use in certain experiments. In addition, its toxicity has not been fully studied, and thus its safety for use in humans is not yet known.
将来の方向性
Given its wide range of applications and potential therapeutic effects, 5-(2,4-Difluorophenyl)picolinic acid, 95% has a number of potential future directions. One area of research is to further explore the biochemical and physiological effects of the compound, such as its effects on neurotransmitter levels and its potential therapeutic effects. In addition, further research could be conducted to explore the safety and toxicity of 5-(2,4-Difluorophenyl)picolinic acid, 95%, as well as its potential uses in drug development. Other potential areas of research include exploring the mechanism of action of 5-(2,4-Difluorophenyl)picolinic acid, 95%, as well as its potential uses in other fields, such as agriculture and food science.
合成法
5-(2,4-Difluorophenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the Claisen condensation reaction, the Ullmann reaction, and the Knoevenagel condensation reaction. The most common method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes, such as benzaldehyde, with a primary amine, such as aniline. The resulting product is a substituted picolinic acid, which can then be further reacted with a difluorobenzene to yield 5-(2,4-Difluorophenyl)picolinic acid, 95%.
科学的研究の応用
5-(2,4-Difluorophenyl)picolinic acid, 95% has been extensively studied due to its wide range of applications in various fields, including synthetic organic chemistry, biology, and pharmaceuticals. In synthetic organic chemistry, it is used as a building block for the synthesis of various compounds, such as pharmaceuticals, dyes, and pigments. In biology, 5-(2,4-Difluorophenyl)picolinic acid, 95% is used as a fluorescent probe for the detection of neurotransmitters in the brain, and as an inhibitor of the enzyme acetylcholinesterase. In pharmaceuticals, it is used as an intermediate in the synthesis of drugs, such as anticonvulsants and antifungals.
特性
IUPAC Name |
5-(2,4-difluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-2-3-9(10(14)5-8)7-1-4-11(12(16)17)15-6-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRPNVHMWSAYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














